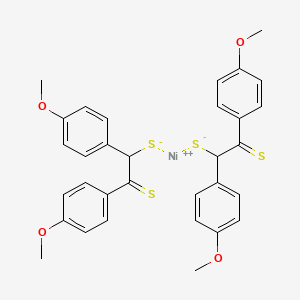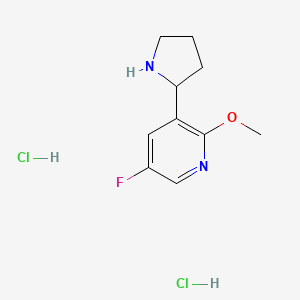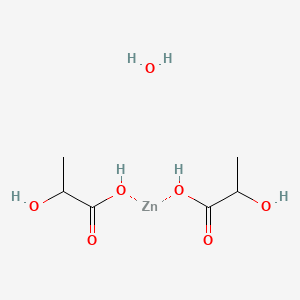
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol is an organic compound with the molecular formula C13H22O It is a cyclohexene derivative with a methanol group attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol typically involves the cyclization of 4-(4-methyl-3-pentenyl)-3-cyclohexenal. This reaction can be catalyzed by molybdenum carbide (Mo2C) supported on activated carbon (AC) under specific conditions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
化学反应分析
Types of Reactions
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
科学研究应用
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde: A similar compound with an aldehyde group instead of a methanol group.
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate: A derivative with an acetate group.
m-Camphorene: A related compound with a similar cyclohexene structure.
Uniqueness
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties
属性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC 名称 |
[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3 |
InChI 键 |
VUSLNBHTGSEFRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C=C)C1=CCC(CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)

![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)

![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)





